Tirandamycin A vs. Tirandamycin B: Superior Potency Against Streptococcus agalactiae
In a direct head-to-head comparison, tirandamycin A exhibits approximately 2-fold higher potency against the pathogenic bacterium Streptococcus agalactiae than its close structural analog, tirandamycin B. This quantifiable difference underscores that even a minor structural modification, such as an additional hydroxyl group, can significantly impact antimicrobial efficacy [1].
| Evidence Dimension | Antibacterial activity (MIC) against Streptococcus agalactiae |
|---|---|
| Target Compound Data | MIC = 5.9 μM |
| Comparator Or Baseline | Tirandamycin B: MIC = 11.5 μM |
| Quantified Difference | Tirandamycin A is ~1.95-fold more potent (lower MIC) than tirandamycin B. |
| Conditions | Broth microdilution method; bacterial strain: Streptococcus agalactiae. |
Why This Matters
This data provides a clear, quantifiable justification for selecting tirandamycin A over tirandamycin B when targeting S. agalactiae, ensuring more effective bacterial inhibition at lower concentrations.
- [1] Huang H, Song Y, Li X, et al. Cytotoxic anthracycline and antibacterial tirandamycin analogues from a marine-derived Streptomyces sp. SCSIO 41399. J Antibiot (Tokyo). 2019;72(2):111-117. View Source
